2-Morpholin-4-ylmethyl-1H-benzoimidazol-5-ylamine dihydrochloride

Description

Chemical Identity and Nomenclature

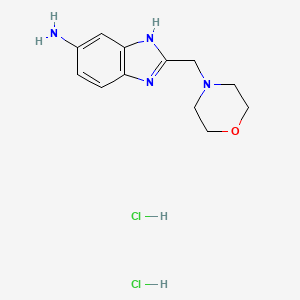

2-Morpholin-4-ylmethyl-1H-benzoimidazol-5-ylamine dihydrochloride is a heterocyclic organic compound with the systematic IUPAC name 2-(morpholin-4-ylmethyl)-1H-1,3-benzodiazol-6-amine dihydrochloride . Its molecular formula is C₁₂H₁₈Cl₂N₄O , and it has a molecular weight of 305.20 g/mol . Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1216845-47-4 | |

| Canonical SMILES | C1COCCN1CC2=NC3=C(N2)C=C(C=C3)N.Cl.Cl | |

| InChI Key | CVOFXEXWRPABEY-UHFFFAOYSA-N |

The compound is a dihydrochloride salt, enhancing its stability and solubility in polar solvents.

Structural Overview: Benzimidazole Core and Morpholinomethyl Substituent

The molecule consists of two primary structural components:

- Benzimidazole Core : A fused bicyclic system comprising a benzene ring (C₆H₄) and an imidazole ring (C₃H₃N₂). The imidazole nitrogen atoms are positioned at the 1- and 3-positions of the fused ring.

- Morpholinomethyl Substituent : A morpholine ring (C₄H₉NO) attached via a methylene (-CH₂-) group to the 2-position of the benzimidazole core. Morpholine, a six-membered saturated ring with one oxygen and one nitrogen atom, contributes to the compound’s polarity.

Historical Context and Research Significance in Heterocyclic Chemistry

Benzimidazole derivatives have been extensively studied since the mid-20th century due to their pharmacological versatility, including roles as antifungals, antivirals, and kinase inhibitors. The introduction of morpholine substituents, as seen in this compound, emerged as a strategy to improve solubility and bioavailability in drug design.

Research Milestones:

- Synthetic Innovations : Early work on morpholinomethyl-substituted benzimidazoles focused on optimizing Mannich reactions to introduce the morpholine moiety. For example, Servi (2002) demonstrated regioselective synthesis using formaldehyde and morpholine to functionalize benzimidazole intermediates.

- Pharmacological Relevance : While this specific compound has not been commercialized, structurally related benzimidazoles with morpholinomethyl groups have shown promise in targeting cannabinoid receptors and tubulin polymerization.

- Chemical Probes : The dihydrochloride form is frequently employed in academic research as a stable intermediate for further functionalization, such as coupling with carboxylic acids or alkyl halides.

Table 2: Comparative Analysis of Benzimidazole Derivatives

This compound exemplifies the synergy between heterocyclic chemistry and medicinal chemistry, offering a scaffold for developing targeted therapeutics. Its structural complexity and modularity continue to inspire innovations in synthetic methodology and drug discovery.

Properties

IUPAC Name |

2-(morpholin-4-ylmethyl)-3H-benzimidazol-5-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O.2ClH/c13-9-1-2-10-11(7-9)15-12(14-10)8-16-3-5-17-6-4-16;;/h1-2,7H,3-6,8,13H2,(H,14,15);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVOFXEXWRPABEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=NC3=C(N2)C=C(C=C3)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Morpholin-4-ylmethyl-1H-benzoimidazol-5-ylamine dihydrochloride involves several steps. The synthetic route typically starts with the preparation of the benzimidazole core, followed by the introduction of the morpholinylmethyl group. The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

2-Morpholin-4-ylmethyl-1H-benzoimidazol-5-ylamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

Scientific Research Applications

2-Morpholin-4-ylmethyl-1H-benzoimidazol-5-ylamine dihydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it is used in proteomics research to study protein interactions and functionsAdditionally, it is used in various industrial applications where its unique chemical properties are beneficial .

Mechanism of Action

The mechanism of action of 2-Morpholin-4-ylmethyl-1H-benzoimidazol-5-ylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and its analogs:

Key Observations:

- Morpholine vs. Tetrazole : The target compound’s morpholine group offers polarity and moderate basicity, whereas the tetrazole group in ’s analog acts as a bioisostere for carboxylic acids, enhancing target binding in antihypertensive applications .

- Dihydrochloride Salts : Both the target compound and 6-chloro-2-substituted benzimidazole utilize dihydrochloride salts to improve solubility, contrasting with sulfonyl derivatives (), which are reported as free bases .

- Sulfonyl Groups : Compounds 3q and 3r () incorporate sulfonyl groups, which may increase metabolic stability but reduce membrane permeability compared to the morpholine-containing target compound .

Biological Activity

2-Morpholin-4-ylmethyl-1H-benzoimidazol-5-ylamine dihydrochloride (CAS Number: 1216845-47-4) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H18Cl2N4O

- Molecular Weight : 305.21 g/mol

- Structural Characteristics : The compound features a benzoimidazole core, which is known for its diverse biological activities, and a morpholine ring that contributes to its pharmacokinetic properties.

Antiviral Properties

Research indicates that compounds similar to this compound exhibit antiviral activity, particularly against viruses from the Flaviviridae family, including Hepatitis C virus (HCV) . The mechanism involves inhibition of viral entry into host cells, specifically targeting the CD81 receptor which is crucial for HCV infection.

Anticancer Activity

Several studies have explored the anticancer potential of benzoimidazole derivatives. For instance, compounds with structural similarities have shown cytotoxic effects on various cancer cell lines. These effects are often attributed to the induction of apoptosis and disruption of cell cycle progression .

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit specific kinases involved in cell proliferation and survival.

- Modulation of Signaling Pathways : The compound may affect pathways such as PI3K/Akt and MAPK, which are critical in cancer progression and viral replication.

- Interference with DNA/RNA Synthesis : Some benzoimidazole derivatives can disrupt nucleic acid synthesis, leading to reduced viral replication and tumor growth.

Case Studies

- Study on Hepatitis C Virus : A study demonstrated that a derivative of benzoimidazole effectively inhibited HCV entry into hepatocytes by blocking CD81-mediated endocytosis .

- Cytotoxicity in Cancer Cell Lines : In vitro studies have shown that certain benzoimidazole derivatives induce apoptosis in breast and colon cancer cell lines through mitochondrial pathways .

Data Table

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Morpholin-4-ylmethyl-1H-benzoimidazol-5-ylamine dihydrochloride, and how are reaction conditions optimized?

- The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a morpholine derivative may react with a benzimidazole precursor under acidic conditions to form the hydrochloride salt . Key parameters include temperature (60–100°C), solvent choice (e.g., ethanol or DMF), and stoichiometric ratios of reagents. Optimization often involves iterative adjustments to reaction time and catalyst loading to maximize yield (>70%) while minimizing side products .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Characterization relies on spectroscopic methods:

- NMR : - and -NMR identify proton environments (e.g., morpholine methylene protons at δ 3.5–4.0 ppm) and carbon backbone integrity .

- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 279.15 for the free base) .

- HPLC : Purity assessment (>95%) via reverse-phase chromatography with UV detection at 254 nm .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- The hydrochloride salt form enhances water solubility (>10 mg/mL in PBS at pH 7.4). Stability studies in DMSO (≤1 mM) show no degradation over 48 hours at 4°C. Long-term storage at -20°C in desiccated conditions is recommended .

Advanced Research Questions

Q. How can Design of Experiments (DoE) principles optimize reaction yield and reduce impurities?

- DoE methods (e.g., factorial designs) systematically vary parameters like temperature, solvent polarity, and reagent ratios. For example, a Central Composite Design (CCD) can model interactions between variables, identifying optimal conditions (e.g., 80°C, 12-hour reaction time) that maximize yield and minimize byproducts like unreacted morpholine derivatives . Response surface methodology (RSM) further refines these models .

Q. What strategies resolve contradictions in reported biological activity data (e.g., kinase inhibition vs. cytotoxicity)?

- Discrepancies may arise from assay conditions (e.g., cell line variability, IC measurement protocols). Methodological solutions include:

- Dose-response normalization : Use internal controls (e.g., staurosporine for kinase assays) .

- Off-target profiling : Screen against unrelated targets (e.g., GPCRs) to confirm specificity .

- Metabolic stability assays : Assess compound degradation in liver microsomes to rule out artifactually low activity .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding to targets like protein kinases. For example, the morpholine moiety may form hydrogen bonds with ATP-binding pockets, while the benzimidazole core stabilizes hydrophobic interactions . Free energy calculations (MM-PBSA) quantify binding affinity, guiding structural modifications .

Q. What analytical techniques detect and quantify trace impurities in bulk synthesis batches?

- LC-MS/MS : Identifies impurities (e.g., des-methyl analogs) at ppm levels using targeted ion monitoring .

- NMR relaxation experiments : Detect residual solvents (e.g., DMF) via -NMR T relaxation times .

- Elemental analysis : Validates stoichiometric Cl content (theoretical: 12.8% for dihydrochloride) .

Methodological Guidance for Data Interpretation

Interpreting conflicting spectral data (e.g., unexpected -NMR shifts):

- Anomalies may arise from tautomerism (common in benzimidazoles) or salt-form variations. Use pH-adjusted NMR solvents (e.g., DO with NaOD) to stabilize specific tautomers. Compare with reference spectra of analogous compounds (e.g., 2-butyl-benzimidazole derivatives) .

Designing dose-response experiments for in vivo efficacy studies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.